Brevinin-2-RA6 antimicrobial peptide
Description
Contextualization of Antimicrobial Peptides (AMPs) in Biological Systems
Antimicrobial peptides are a diverse and ancient class of molecules that serve as a primary line of defense against invading microbes. mdpi.com Comprising short chains of amino acids, typically between 7 and 100, these peptides are produced by a wide range of organisms, from bacteria to plants and animals, including humans. mdpi.com Their fundamental role in biological systems is multifaceted, extending beyond direct microbial killing to include modulation of the host immune response.
As crucial effectors of the innate immune system, AMPs provide an immediate and non-specific defense against a broad spectrum of pathogens, including bacteria, fungi, and viruses. nih.govresearchgate.net They are found in various tissues and cell types, such as phagocytic cells and mucosal epithelial cells, highlighting their widespread utility in host defense. nih.gov The expression of genes encoding AMPs is tightly regulated and can be induced by the presence of pathogens or inflammatory cytokines. researchgate.net Beyond their direct antimicrobial actions, AMPs can also act as signaling molecules, influencing processes like inflammation, wound healing, and the activation of the adaptive immune system. nih.govnih.gov
The escalating crisis of antimicrobial resistance (AMR) has spurred intensive research into alternative therapeutic strategies. frontiersin.org AMPs are considered a promising alternative to conventional antibiotics due to their broad-spectrum activity and unique mechanisms of action, which often involve the disruption of microbial cell membranes. mdpi.comresearchgate.netmdpi.com This mode of action makes it more difficult for bacteria to develop resistance compared to traditional antibiotics that often have specific intracellular targets. mdpi.com Furthermore, some AMPs can work synergistically with existing antibiotics, potentially enhancing their efficacy and prolonging their clinical utility. mdpi.com The potential of AMPs to combat multidrug-resistant bacteria and disrupt biofilms makes them a critical area of investigation in the fight against infectious diseases. researchgate.net
Overview of the Brevinin Superfamily and Subfamilies
The brevinin superfamily represents a large and diverse group of antimicrobial peptides first discovered in the skin secretions of ranid frogs. These peptides are a key component of the frog's innate immune system, offering protection in their microbe-rich environments.
The first members of the brevinin superfamily, Brevinin-1 and Brevinin-2 (B1175259), were isolated in 1992 from the skin of the frog Rana brevipoda porsa. nih.gov Since their initial discovery, a vast number of brevinin peptides have been identified from various frog species. Phylogenetic analyses of these peptides have revealed that they often cluster together based on the evolutionary relationships of the host species, suggesting that the diversity of brevinins has arisen through gene duplication and subsequent divergence. researchgate.net The nomenclature of these peptides typically reflects the species of origin.
The brevinin superfamily is broadly divided into two main families: Brevinin-1 and Brevinin-2. Members of the Brevinin-2 family are generally longer peptides, typically consisting of 33-34 amino acid residues, compared to the approximately 24 residues of Brevinin-1 peptides. researchgate.netnih.gov A hallmark feature of most brevinin peptides, including those in the Brevinin-2 family, is the presence of a C-terminal cyclic heptapeptide (B1575542) domain, often referred to as the "Rana box". nih.gov This structure is formed by a disulfide bond between two cysteine residues. While the primary amino acid sequence of Brevinin-2 peptides can be quite variable, they generally maintain a net positive charge and can adopt an amphipathic alpha-helical conformation, which is crucial for their interaction with and disruption of microbial membranes. researchgate.net However, research has also identified naturally occurring truncated brevinin peptides that lack the Rana box but still exhibit antimicrobial activity. nih.gov
Specific Academic Focus on Brevinin-2-RA6 and its Analogues
Within the extensive Brevinin-2 family, specific peptides and their synthetic analogues have become the focus of academic research to understand their structure-activity relationships and therapeutic potential. While detailed information specifically on a peptide designated "Brevinin-2-RA6" is not extensively available in broad literature, research on closely related Brevinin-2 peptides provides significant insights into its likely properties and the scientific approaches taken to study such molecules.
Academic studies on Brevinin-2 peptides, such as Brevinin-2R and Brevinin-2-related peptide (B2RP), have concentrated on elucidating the roles of their structural domains. researchgate.nettums.ac.ir For instance, research has explored how modifications to the peptide's charge, hydrophobicity, and amphipathicity affect its antimicrobial potency and hemolytic activity. nih.gov The "Rana box" at the C-terminus, for example, has been a subject of investigation, with some studies suggesting it contributes significantly to the peptide's toxicity to host cells. mdpi.com Consequently, a key area of research involves the design of Brevinin-2 analogues with an improved therapeutic index—that is, high antimicrobial activity coupled with low toxicity to mammalian cells. This often involves truncating the peptide or substituting specific amino acids to enhance its selectivity for microbial membranes. nih.govmdpi.com The study of peptides like Brevinin-2-RA6 and its analogues is therefore driven by the goal of developing potent, selective, and stable antimicrobial agents capable of combating drug-resistant infections.
Research Findings on Brevinin-2 Analogues
Academic research has generated a wealth of data on the antimicrobial properties of various Brevinin-2 analogues. The following tables summarize some of these findings.
Table 1: Antimicrobial Activity of Brevinin-2-Related Peptide (B2RP) and its Analogues | Peptide | Minimal Inhibitory Concentration (MIC) in μM | | :--- | :---: | | | E. coli | S. aureus | C. albicans | A. baumannii (multidrug-resistant) | | B2RP | - | - | - | 3-6 | | [Lys(4)]B2RP | 6 | 12.5 | 6 | 1.5-3 | | [Lys(4), Lys(18)]B2RP | - | >50 | - | 3-6 | | [Lys(4), Ala(16), Lys(18)]B2RP | - | >50 | - | 3-6 | Data sourced from a study on Brevinin-2-related peptide and its analogues against various microorganisms, including multidrug-resistant Acinetobacter baumannii. nih.gov
Table 2: Biological Activity of Brevinin-2R and its Analogues
| Peptide | Antimicrobial Activity | Hemolytic Activity (at 400 µg/ml) | Proteolytic Stability (Residual Activity) |
|---|---|---|---|
| Brevinin-2R | High | Low | 20% |
| Diastereomer Analogue | Lower than Brevinin-2R | None Detected | 90% |
| Cyclic Analogue | Lower than Brevinin-2R | None Detected | 60% |
This table summarizes findings from a study on the solid-phase chemical synthesis and structure-activity of Brevinin-2R and its analogues. tums.ac.ir
Rationale for Intensive Research on Brevinin-2 Derived Peptides
The intensive investigation into peptides derived from the Brevinin-2 family is driven by several key factors, primarily the urgent need for new antimicrobial agents and the unique properties of these molecules that make them promising candidates for therapeutic development.
A primary motivation is the challenge of rising antimicrobial resistance (AMR), which has rendered many conventional antibiotics less effective. nih.govresearchgate.net Brevinin-2 peptides exhibit potent activity against a broad spectrum of bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. researchgate.netnih.gov This inherent efficacy against resistant pathogens makes them a valuable scaffold for developing new drugs that can overcome existing resistance mechanisms. researchgate.net
Furthermore, some members of the Brevinin-2 family have demonstrated capabilities beyond their antimicrobial functions, including anticancer and wound-healing properties. nih.govmdpi.com For instance, Brevinin-2R has been shown to kill various tumor cells and, in some cases, exhibits greater cytotoxicity towards cancer cells than conventional chemotherapy drugs like doxorubicin. nih.govresearchgate.net This multifunctional potential broadens their therapeutic applicability and provides a strong rationale for further investigation. nih.govmdpi.com
A significant focus of the research on Brevinin-2 derivatives is the optimization of their therapeutic index—the balance between their potency against pathogens and their toxicity to host cells. mdpi.com Many naturally occurring AMPs, including some Brevinin-2 peptides, exhibit high hemolytic activity, which limits their clinical use. nih.govmdpi.com Researchers are therefore exploring modifications to the peptide structure, such as C-terminal truncation to remove the "Rana box" domain, which has been identified as a major contributor to hemolysis. mdpi.com Additionally, strategies like N-terminal D-amino acid substitution are being employed to enhance antimicrobial activity while simultaneously reducing toxicity. mdpi.com The ability to decouple the desired antimicrobial or anticancer effects from undesirable hemolytic activity through rational design is a key driver of research in this area. mdpi.com
The study of structure-activity relationships (SAR) is fundamental to the research on Brevinin-2 derivatives. mdpi.comresearchgate.net By systematically altering the peptide's primary sequence and observing the effects on its biological activity, researchers can identify the specific structural features that are crucial for its function. mdpi.comcabidigitallibrary.org This knowledge is invaluable for designing novel peptide analogs with improved potency, selectivity, and stability. researchgate.net For example, modifications that increase the net positive charge of the peptide can enhance its interaction with negatively charged bacterial membranes, thereby boosting its antimicrobial effect. nih.govresearchgate.net
The following table provides a summary of research findings on various Brevinin-2 peptides and their engineered analogs, highlighting their antimicrobial and hemolytic activities.
| Peptide/Analog | Target Organism/Cell Line | Activity/Finding | Source |
| Brevinin-2OS (B2OS) | Gram-positive & Gram-negative bacteria | Potent antimicrobial activity but also high hemolytic activity (HC₅₀ of 10.44 µM). | mdpi.com |
| B2OS(1-22)-NH₂ | Horse erythrocytes | Removal of the C-terminal "Rana box" substantially reduced hemolytic activity. | mdpi.com |
| [D-Leu²]B2OS(1-22)-NH₂ | Gram-positive bacteria, Horse erythrocytes | Showed potent antimicrobial activity and a significantly improved hemolytic profile (HC₅₀ of 118.1 µM), resulting in a more than 22-fold improvement in its therapeutic index. | mdpi.com |
| Brevinin-2R | S. aureus, E. coli, C. albicans, various tumor cells | Broad-spectrum antimicrobial activity with low hemolytic activity. Also demonstrates cytotoxicity against cancer cell lines like MCF-7 and A549. | nih.govresearchgate.net |
| Brevinin-2PRa | Pseudomonas aeruginosa | High potency with MIC values between 6 and 12 µM against clinical isolates. | nih.gov |
| [Lys⁴]B2RP | E. coli, S. aureus, C. albicans, A. baumannii | Increased antimicrobial potency compared to the parent peptide (B2RP) without a significant change in hemolytic activity. Potent against multidrug-resistant A. baumannii. | nih.gov |
| [Lys⁴, Ala¹⁶, Lys¹⁸]B2RP | Acinetobacter baumannii | Retained activity against A. baumannii while having very low hemolytic activity (LC₅₀ > 200 µM). | nih.gov |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLLDTLKNMAINAAKGAGVSVLNALSCKLSKTC |
Origin of Product |
United States |
Origin, Isolation, and Molecular Identification in Research Contexts
Natural Bioprospecting and Source Organisms
Brevinin-2 (B1175259) family peptides are naturally occurring components of the innate immune system of many frog species. researchgate.netmdpi.com These peptides are synthesized and stored within granular glands in the skin and are released in significant concentrations as a defensive response when the amphibian experiences stress or injury. researchgate.net The skin secretions serve as a rich repository of these bioactive molecules, acting as a first line of defense against a wide array of pathogens in their environment. researchgate.netnih.gov Researchers collect these secretions, often through mild, non-lethal stimulation, to create a crude extract from which individual peptides can be purified and studied. nih.govnih.gov
Members of the brevinin-2 family have been successfully isolated from various species of anurans (frogs and toads). Notably, the peptide Brevinin-2R was isolated from the skin of the marsh frog, Rana ridibunda. nih.govnih.gov Other closely related brevinin-2 peptides have been identified in the skin secretions of the Guenther's frog, Hylarana guentheri, which is widely distributed in Southern China. nih.govnih.govmdpi.com
The identification of these peptides extends to a broad range of ranid frogs, highlighting the widespread distribution of this peptide family. Examples include the isolation of brevinin-2 peptides from the European green frog Rana esculenta, the black-spotted frog Rana nigrovittata, and from species within the Odorrana genus. nih.govnih.govmdpi.comnih.gov This diversity in source organisms provides researchers with a variety of naturally occurring structural analogues for further investigation.
| Peptide Family | Source Organism | Specific Peptide Example |
| Brevinin-2 | Rana ridibunda (Marsh Frog) | Brevinin-2R |
| Brevinin-2 | Hylarana guentheri (Guenther's Frog) | Brevinin-2GU |
| Brevinin-2 | Rana esculenta (European Green Frog) | Brevinin-2Eg, Brevinin-2Eh |
| Brevinin-2 | Rana nigrovittata (Black-spotted Frog) | Brevinin-2-RN1, Brevinin-2-RN2 |
| Brevinin-2 | Odorrana schmackeri | Brevinin-2OS |
Advanced Molecular Identification Methodologies
The precise identification and structural elucidation of peptides like Brevinin-2-RA6 from complex biological mixtures rely on sophisticated analytical techniques.
Peptidomics is the comprehensive study of peptides in a biological sample. A cornerstone technique in this field is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This powerful method is essential for analyzing the complex mixture of peptides found in amphibian skin secretions. researchgate.net The process begins with the separation of the individual peptides from the crude extract using liquid chromatography. whiterose.ac.uk Following separation, the peptides are ionized and analyzed by a mass spectrometer, which measures their mass-to-charge ratio. In the tandem MS (MS/MS) stage, specific peptide ions are selected, fragmented, and the resulting fragment ions are analyzed. researchgate.net This fragmentation pattern provides the data needed to determine the precise amino acid sequence of the peptide. nih.govwhiterose.ac.uk
To understand the biosynthesis of these peptides, researchers employ molecular cloning techniques. nih.gov This process typically begins with the creation of a cDNA (complementary DNA) library from the messenger RNA (mRNA) extracted from the frog's skin tissue. nih.govnih.gov This library represents all the genes being actively expressed in the skin at the time of collection.
By using "shotgun" cloning or targeted PCR-based methods, scientists can screen this library to find the specific gene that codes for the brevinin-2 peptide of interest. nih.govnih.gov For instance, the gene for Brevinin-2R was synthesized using an assembly PCR method before being cloned into an expression vector. nih.gov
Sequencing the cloned cDNA reveals the full transcript of the precursor protein. nih.govnih.gov Analysis of this sequence shows that brevinin peptides are synthesized as a larger prepropeptide, which typically consists of three domains: a conserved N-terminal signal peptide, an acidic spacer region, and the C-terminal sequence of the mature antimicrobial peptide. nih.gov The mature peptide is later cleaved from this precursor by specific enzymes. nih.gov
Structural Biology and Biophysical Characterization of Brevinin 2 Ra6
Primary Amino Acid Sequence Analysis and Homology
The foundational element of a peptide's function is its primary structure—the linear sequence of amino acids. For Brevinin-2-RA6, this sequence dictates its higher-order structure and ultimately its biological activity.
The precursor of Brevinin-2-RA6, as identified from Odorrana andersonii (golden crossband frog), has the UniProt accession number D2K8C6. The full precursor sequence is:
MFTLKKPLLLLFFLGTISLSLCEEERDADEDDGVEVTEEEVKRGLLDTLKNLALNAAKSAGVSVLNSLSCKLFKTC
This precursor undergoes processing to release the mature Brevinin-2-RA6 peptide, which corresponds to amino acids 44-76:
GLLDTLKNLALNAAKSAGVSVLNSLSCKLFKTC
Sequence Alignment and Conservation Patterns within the Brevinin-2 (B1175259) Subfamily
The Brevinin-2 family of peptides exhibits significant sequence diversity, a characteristic that arises from inter-species and even intra-species variations. acs.org Despite this high degree of variability, certain patterns of conservation are crucial for maintaining the structural and functional integrity of these peptides. Generally, the primary structures of brevinin-2 peptides are poorly conserved. acs.orgrsc.orgmdpi.com
Table 1: Sequence Alignment of Selected Brevinin-2 Family Peptides
| Peptide Name | Organism | Sequence |
|---|---|---|
| Brevinin-2-RA6 | Odorrana andersonii | GLLDTLKNLALNAAKSAGVSVLNSLSCKLFKTC |
| Brevinin-2 | Rana brevipoda porsa | GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC |
| Brevinin-2GUb | Hylarana guentheri | GLLGTLVNLALNAAKNAGQSLFSTVSCKLNKTC |
| Brevinin-2GHk | Sylvirana guentheri | GLLDDILKNAAKGAAQSVFNKLSSCKLSKTC |
| Brevinin-2R | Rana ridibunda | KLKNFAKGVAQSLLNKASCKLSGQC |
This table presents a selection of Brevinin-2 peptides to illustrate sequence homology and diversity within the subfamily.
Identification of Conserved Structural Motifs (e.g., C-terminal Rana-box Disulfide Bridge)
A hallmark of the brevinin family of antimicrobial peptides is the presence of a highly conserved C-terminal motif known as the "Rana-box". acs.orgmdpi.comnih.gov This motif consists of a disulfide bridge formed between two cysteine (Cys) residues, creating a cyclic heptapeptide (B1575542) loop. scilit.com In Brevinin-2 peptides, this structure is typically represented as Cys-(Xaa)n-Cys, where 'Xaa' can be various amino acids and 'n' is usually 5. nih.gov
In Brevinin-2-RA6, the Rana-box is located at the C-terminus and has the sequence CKLFKTC. The disulfide bond forms between the two cysteine residues (Cys-27 and Cys-33 of the mature peptide), creating a stabilizing loop. While the sequence within the loop can vary among different brevinin-2 peptides, the presence of the cysteine residues and the general loop structure is a conserved feature. nih.gov This structural element is believed to contribute to the peptide's stability and may influence its interaction with microbial membranes, although some studies suggest it is not always essential for antimicrobial activity. acs.orgnih.gov
Secondary and Tertiary Structure Determination
The biological function of Brevinin-2-RA6 is intimately linked to its three-dimensional shape. Like many antimicrobial peptides, it is typically unstructured in aqueous solutions but adopts a defined conformation upon interacting with membranes.
Alpha-Helical Conformation and Amphipathicity
In a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, Brevinin-2 peptides, including by extension Brevinin-2-RA6, are known to fold into an α-helical structure. scilit.comnih.govnih.gov This α-helix is amphipathic, meaning it has a segregated distribution of hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues. scilit.com
When visualized as a helical wheel, the hydrophobic amino acids (like Leucine, Alanine, Valine) project on one face of the helix, while the hydrophilic and charged residues (like Lysine) project on the opposite face. This amphipathic character is crucial for the peptide's ability to interact with and disrupt the lipid bilayer of microbial cell membranes. researchgate.net The hydrophobic face preferentially interacts with the lipid core of the membrane, while the cationic (positively charged) hydrophilic face interacts with the negatively charged components of bacterial membranes.
Conformational Changes in Different Environments (e.g., Membrane-Mimicking Conditions)
The structure of Brevinin-2-RA6 is highly dependent on its environment. In an aqueous solution, the peptide is likely to exist in a disordered or random coil state. scilit.comqub.ac.uk This lack of a defined structure is common for many linear antimicrobial peptides.
However, upon encountering a bacterial membrane, the peptide undergoes a significant conformational change, folding into the amphipathic α-helix described above. nih.govresearchgate.net This transition from a random coil to a structured helix is a key step in its mechanism of action. Spectroscopic techniques like Circular Dichroism (CD) are instrumental in observing these conformational shifts. CD spectra of brevinin peptides typically show a single negative band below 200 nm in aqueous solutions, characteristic of a random coil. In contrast, in membrane-mimicking environments, the spectra shift to show distinct negative bands around 208 and 222 nm and a positive band around 192 nm, which are the hallmarks of an α-helical structure. nih.govqub.ac.ukmdpi.com This induced folding allows the peptide to insert into and disrupt the membrane, leading to bacterial cell death. nih.gov
Advanced Spectroscopic and Computational Structural Approaches
To gain deeper insights into the three-dimensional structure of peptides like Brevinin-2-RA6, researchers employ a combination of advanced spectroscopic and computational methods.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful tools for experimental structure determination. nih.govscilit.com CD spectroscopy is particularly useful for analyzing the secondary structure content (e.g., percentage of α-helix vs. random coil) and for monitoring conformational changes in different environments. americanpeptidesociety.org NMR spectroscopy can provide high-resolution three-dimensional structures of peptides in solution or when bound to membrane-mimicking micelles. scilit.com
Computational modeling has also become an indispensable tool for predicting and understanding peptide structures. acs.orgacs.orgresearchgate.net Methods like ab initio modeling and homology modeling can generate three-dimensional structures of peptides based on their amino acid sequence. Molecular dynamics (MD) simulations can then be used to study the peptide's behavior and interaction with a model cell membrane over time, providing insights into its conformational dynamics and mechanism of membrane disruption. acs.org These computational approaches complement experimental data and help to build a comprehensive picture of the peptide's structure-function relationship.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation
Circular Dichroism (CD) spectroscopy is a crucial technique for the rapid determination of a peptide's secondary structure in solution. This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different secondary structural elements like α-helices, β-sheets, and random coils.
For a novel peptide like Brevinin-2-RA6, CD analysis would typically be performed in two distinct environments: an aqueous buffer (e.g., phosphate (B84403) buffer) and a membrane-mimicking solvent, such as trifluoroethanol (TFE) or in the presence of lipid vesicles. nih.govnih.gov This dual analysis is critical because many AMPs, including members of the Brevinin-2 family, are unstructured in aqueous solution but adopt a defined conformation upon encountering the hydrophobic environment of a cell membrane. nih.gov
Expected Findings for Brevinin-2-RA6:
In Aqueous Buffer: The CD spectrum for Brevinin-2-RA6 would likely show a single strong negative band near 200 nm, which is characteristic of a disordered or random coil conformation.
In Membrane-Mimicking Environment (e.g., 50% TFE): Upon introduction to a hydrophobic environment, the peptide is expected to undergo a conformational change. The CD spectrum would likely shift to display two negative minima around 208 nm and 222 nm, along with a positive maximum around 190 nm. nih.gov This spectral signature is the hallmark of an α-helical structure. The intensity of these bands would allow for the quantitative estimation of the α-helical content.
Studies on related brevinin-2 peptides have shown that specific amino acid substitutions can prevent this folding, highlighting the importance of the primary sequence in achieving the final active conformation. nih.gov
Table 3.3.1-1: Predicted CD Spectral Characteristics for Brevinin-2-RA6
| Solvent Environment | Expected Conformation | Characteristic CD Bands (Wavelength) |
|---|---|---|
| Aqueous Buffer (e.g., PBS) | Random Coil | Strong negative band ~200 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation
For a peptide of Brevinin-2-RA6's likely size (around 30-35 amino acids), a series of 2D NMR experiments (such as TOCSY, NOESY, and COSY) would be conducted, typically in a membrane-mimicking solvent like a TFE/water mixture or in the presence of detergent micelles (e.g., SDS or DPC) where the peptide is structurally stable. nih.gov The data from these experiments provide distance constraints between specific protons, which are then used in computational algorithms to calculate a family of structures consistent with the experimental data.
Expected Findings for Brevinin-2-RA6:
NMR analysis would be expected to confirm the α-helical nature suggested by CD spectroscopy.
It would precisely define the start and end points of the helical region within the peptide sequence.
Crucially, NMR would reveal the amphipathic nature of the helix—the spatial segregation of hydrophobic and hydrophilic residues on opposite faces of the helix. This amphipathicity is essential for the peptide's ability to insert into and disrupt lipid bilayers.
The structure of the C-terminal "Rana box" disulfide loop, a characteristic feature of many brevinins, would also be resolved. nih.gov
Computational Structure Prediction (e.g., ColabFold) and Molecular Dynamics Simulations
In recent years, computational methods have become powerful tools for predicting and analyzing peptide and protein structures.
Computational Structure Prediction: For Brevinin-2-RA6, an initial 3D model could be rapidly generated using advanced prediction tools like ColabFold, which is an accessible implementation of AlphaFold2. nih.govspringernature.com These programs use deep learning algorithms trained on vast databases of known protein structures to predict the 3D coordinates of a protein from its amino acid sequence with high accuracy. nih.gov The resulting model would serve as an excellent starting point for further refinement and analysis. The prediction would likely show a distinct α-helical domain and the cyclic "Rana box" structure.
Molecular Dynamics (MD) Simulations: Following computational prediction or experimental determination by NMR, MD simulations would be used to study the dynamic behavior of Brevinin-2-RA6. An MD simulation calculates the motion of every atom in the peptide over time, providing insights into its flexibility, stability, and interactions with its environment. Simulations could model the peptide in different states:
In pure water, to observe its flexibility and conformational tendencies.
Near a model bacterial membrane (e.g., a lipid bilayer), to simulate the process of membrane binding, insertion, and potential pore formation.
MD simulations would provide a dynamic view of how the amphipathic helix orients itself upon approaching a membrane and how it perturbs the lipid packing, offering a molecular-level hypothesis for its antimicrobial action.
X-ray Crystallography (if applicable to Brevinin-2-RA6 or its analogues)
X-ray crystallography is a powerful technique that can provide atomic-resolution structural information by analyzing the diffraction pattern of X-rays passing through a single crystal of a molecule. memtein.com
To date, obtaining a high-resolution X-ray crystal structure for a small, flexible antimicrobial peptide like a brevinin has been challenging. These peptides often resist forming the well-ordered crystal lattices necessary for diffraction experiments, particularly because they may be conformationally flexible. For this reason, there are no widely reported X-ray crystal structures for members of the Brevinin-2 family. Structural studies have predominantly relied on NMR spectroscopy in membrane-mimicking environments. nih.gov
Should a crystal structure for Brevinin-2-RA6 or a very close analogue be obtained in the future, it would offer an unparalleled, static, high-resolution snapshot of the peptide's conformation. However, it is important to note that the conformation in a crystal may differ from its biologically active state in a solution or membrane environment. Therefore, any crystal structure would be interpreted in conjunction with data from solution-state methods like NMR and CD spectroscopy.
Spectrum of Antimicrobial Activity in Research Settings
Antibacterial Efficacy Against Bacterial Pathogens
The Brevinin-2 (B1175259) family of peptides has demonstrated significant antibacterial properties, effectively targeting both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to conventional antibiotics.
Members of the Brevinin-2 family exhibit potent activity against Gram-positive bacteria. mdpi.comfao.org They have been shown to have a significant inhibitory effect against these microbes. mdpi.com For instance, a Brevinin-2 related peptide (B2RP) showed efficacy against Staphylococcus aureus, and an analog of this peptide, [Asp(4)-->Lys]B2RP, had a minimal inhibitory concentration (MIC) of 12.5 µM. nih.gov Another peptide, Brevinin-2GUb, was able to inhibit the growth of S. aureus, although it required a high concentration to be bactericidal. nih.gov
The activity of these peptides extends to drug-resistant strains. Several studies have highlighted the effectiveness of the Brevinin-2 family against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant public health threat. mdpi.comfao.org Peptides such as Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa have been identified as potential new drug candidates against MRSA infections. mdpi.comfao.org One study found that Brevinin-2ISb effectively inhibits MRSA at low concentrations. mednexus.org Furthermore, the peptide Brevinin-2CE has demonstrated synergistic effects when combined with conventional antibiotics against clinical isolates of MRSA. nih.gov The parent peptide brevinin-2OS and its engineered analogues have also shown the ability to eradicate mature biofilms of MRSA. mdpi.com
Table 1: Efficacy of Brevinin-2 Family Peptides against Gram-Positive Bacteria
| Peptide/Analog | Bacterium | MIC (µM) |
|---|---|---|
| [Asp(4)-->Lys]B2RP | Staphylococcus aureus | 12.5 nih.gov |
| Brevinin-2ISb (1/2 MIC) | Staphylococcus aureus (MRSA) | 4.35 mednexus.org |
This table is interactive. Click on the headers to sort.
Brevinin-2 peptides consistently demonstrate strong antimicrobial activity against Gram-negative bacteria. researchgate.netresearchgate.net Several members of the family, isolated from the Hokkaido frog (Rana pirica), were active against reference strains of Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. researchgate.netnih.gov The most abundant of these, brevinin-2PRa, showed high potency against clinical isolates of P. aeruginosa with MIC values between 6 and 12 µM. researchgate.netnih.gov
Specific peptides have been evaluated for their efficacy. A modified Brevinin-2 related peptide, [Asp(4)-->Lys]B2RP, displayed a fourfold increase in potency against E. coli, with an MIC of 6 µM. nih.gov Peptides isolated from the European green frog (Rana esculenta), such as brevinin-2Eg and brevinin-2Eh, also showed potent growth-inhibitory activity towards E. coli. nih.gov Another variant, Brevinin-2Ta, isolated from Pelophylax kl. esculentus, exhibited broad antimicrobial activity against E. coli and was specifically evaluated against Klebsiella pneumoniae, showing an MIC of 64 mg/L. nih.govnih.gov
Table 2: Efficacy of Brevinin-2 Family Peptides against Gram-Negative Bacteria
| Peptide/Analog | Bacterium | MIC |
|---|---|---|
| brevinin-2PRa | Pseudomonas aeruginosa | 6 - 12 µM researchgate.netnih.gov |
| [Asp(4)-->Lys]B2RP | Escherichia coli | 6 µM nih.gov |
| Brevinin-2Ta | Klebsiella pneumoniae | 64 mg/L nih.gov |
| Brevinin-2GUb Analog (tB2U-6K) | Klebsiella pneumoniae (ATCC BAA-1705) | 16 µM nih.gov |
| Brevinin-2GUb Analog (tB2U-6K) | Escherichia coli (ATCC BAA 2340) | 32 µM nih.gov |
This table is interactive. Click on the headers to sort.
A critical feature of the Brevinin-2 peptide family is its effectiveness against multidrug-resistant (MDR) bacteria, positioning them as promising candidates to address the challenge of antibiotic resistance. nih.gov As previously noted, numerous Brevinin-2 peptides are active against MRSA. mdpi.comfao.orgnih.gov
The peptide Brevinin-2CE has been shown to work synergistically with five different types of antibiotics against clinical isolates of extended-spectrum β-lactamase (ESBL)-producing E. coli. nih.gov Research on a Brevinin-2 related peptide (B2RP) and its analog, [Lys(4)]B2RP, found they potently inhibited the growth of nosocomial isolates of multidrug-resistant Acinetobacter baumannii, with MIC values ranging from 1.5 to 6 µM. nih.gov This highlights the potential of these peptides to combat some of the most challenging resistant pathogens. nih.gov
Antifungal Efficacy Against Fungal Pathogens
In addition to their antibacterial properties, Brevinin-2 peptides have been reported to possess antifungal capabilities.
Several studies have confirmed the activity of Brevinin-2 peptides against the opportunistic yeast Candida albicans. Brevinin-2 peptides derived from the pool frog and belly frog demonstrated inhibitory activity against C. albicans with MICs below 10 µM. mdpi.com An analog of a Brevinin-2 related peptide, [Asp(4)-->Lys]B2RP, showed a twofold increase in potency against C. albicans, resulting in an MIC of 6 µM. researchgate.netnih.gov The peptide Brevinin-2Ta also displayed activity against C. albicans. nih.govnih.gov While some peptides like Brevinin-2GUb showed modest activity, a modified analog (tB2U-6K) demonstrated enhanced capacity to kill fungi. nih.gov
Table 3: Efficacy of Brevinin-2 Family Peptides against Fungal Pathogens
| Peptide/Analog | Fungus | MIC (µM) |
|---|---|---|
| [Asp(4)-->Lys]B2RP | Candida albicans | 6 researchgate.netnih.gov |
| Brevinin-2GUb Analog (tB2U-6K) | Candida albicans | 32 nih.gov |
This table is interactive. Click on the headers to sort.
Other Reported Antimicrobial Activities
The primary mechanism of action for Brevinin-2 peptides involves the disruption of the microbial cell membrane. nih.gov Research on a synthetic peptide, brevinin-2PN, demonstrated that its antibacterial activity is achieved by destroying the integrity of the cell membrane. nih.gov Furthermore, this peptide was also found to cause hydrolysis of the pathogen's genomic DNA, indicating a multi-faceted approach to microbial killing. nih.gov This ability to permeabilize the cell membrane is believed to facilitate the entry of other compounds, such as conventional antibiotics, into the cell, leading to synergistic effects. nih.gov
Mechanisms of Antimicrobial Action at the Molecular and Cellular Level
Microbial Membrane Interaction and Permeabilization
The primary and most widely accepted mechanism of action for Brevinin-2 (B1175259) family peptides is the disruption of the microbial cell membrane. mdpi.comnih.gov This process is initiated by the peptide's physical and chemical properties that favor interaction with the unique composition of bacterial membranes.
Electrostatic Interactions with Anionic Membrane Lipids
As a cationic (positively charged) peptide, Brevinin-2-RA6's initial contact with microbial cells is driven by electrostatic attraction to the negatively charged components of the bacterial membrane. nih.govmdpi.com Bacterial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol, which imparts a net negative charge to the surface. nih.gov This charge distribution is a key factor in the selective targeting of microbial cells over the zwitterionic (neutrally charged) membranes of eukaryotic cells, like human red blood cells. nih.gov The presence of cationic amino acid residues, such as lysine (B10760008), within the brevinin structure facilitates this crucial initial binding step, which is a prerequisite for subsequent membrane disruption. nih.gov
Proposed Models of Membrane Disruption (e.g., Barrel-Stave Model, Toroidal Pore Model, Carpet Model)
Following the initial electrostatic binding, antimicrobial peptides like those in the Brevinin-2 family are thought to permeabilize the membrane through one of several proposed models. While the precise model can vary depending on the specific peptide and membrane composition, the following are the most commonly discussed mechanisms for this class of peptides:
Barrel-Stave Model : In this model, peptide monomers insert perpendicularly into the lipid bilayer. researchgate.net These monomers then aggregate to form a bundle, or pore, that spans the membrane. The hydrophilic (water-attracting) faces of the peptides line the interior of the pore, creating a channel through which intracellular contents can leak out, while the hydrophobic (water-repelling) faces remain in contact with the lipid core of the membrane. researchgate.net
Toroidal Pore Model : This model also involves the formation of a transmembrane pore. However, unlike the barrel-stave model, the peptides, along with the headgroups of the lipid molecules, bend inward to line the pore. researchgate.netresearchgate.net This creates a continuous structure where the water core is lined by both the peptides and the lipid headgroups, causing significant disruption to the membrane's curvature and integrity. researchgate.netresearchgate.net This mechanism is sometimes considered an intermediate or variant of the carpet model. nih.gov
Carpet Model : In this mechanism, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer parallel to the bilayer. researchgate.netnih.gov Once a critical concentration is reached, the peptides exert a detergent-like effect, disrupting the membrane's structure and leading to the formation of transient holes or complete micellization and disintegration of the membrane without forming stable pores. nih.govresearchgate.netnih.gov
For the Brevinin family, the "barrel-stave" and "carpet-like" models have been suggested as primary mechanisms of action. nih.gov The toroidal pore is also considered a plausible mechanism, potentially arising from the tension created by the accumulation of peptides in the carpet model. nih.gov
Effects on Membrane Integrity and Efflux of Intracellular Contents
Regardless of the specific pore-forming model, the action of Brevinin-2 peptides culminates in the loss of membrane integrity. Studies on closely related Brevinin-2 peptides, such as Brevinin-2R (also from Rana ridibunda) and Brevinin-2PN, have demonstrated their ability to damage the bacterial cell membrane. nih.govnih.gov This damage leads to the permeabilization of the membrane, causing the uncontrolled efflux (leakage) of essential intracellular contents, such as ions, metabolites, and ATP. nih.gov For instance, treatment with Brevinin-2R was observed to cause a decrease in cellular ATP levels, a hallmark of compromised membrane function. nih.gov This leakage disrupts the electrochemical gradients vital for cellular processes and ultimately leads to bacterial cell death. nih.gov
Intracellular Target Modulation (Non-Membrane Disruptive Mechanisms)
While membrane disruption is a primary killing mechanism, there is growing evidence that some antimicrobial peptides, including members of the Brevinin-2 family, can translocate across the cell membrane without causing immediate lysis and interact with internal cellular components. nih.gov
Interference with Nucleic Acid Synthesis (e.g., DNA/RNA Binding)
Some Brevinin-2 peptides appear to possess the ability to interact with nucleic acids after entering the bacterial cell. Research on Brevinin-2PN, a peptide from Pelophylax nigromaculatus, has shown that it can cause the hydrolysis of the bacterial genomic DNA. nih.gov Another study on a Brevinin-2-related peptide (BR-II) confirmed its ability to bind to DNA, as demonstrated through agarose (B213101) gel retardation experiments. youtube.com This interaction with DNA or RNA could interfere with critical cellular processes like replication and transcription, representing an additional, intracellular mechanism of antimicrobial action. nih.govyoutube.com
Inhibition of Protein Synthesis
Inhibition of protein synthesis is a known intracellular mechanism for certain classes of antimicrobial peptides, which act by binding to the ribosome and blocking the formation of new proteins. For example, proline-rich antimicrobial peptides like oncocin have been shown to bind to the bacterial ribosome, obstructing the peptidyl transferase center and the peptide exit tunnel. However, there is currently no specific scientific evidence to indicate that Brevinin-2-RA6 or other peptides from the Brevinin-2 family employ this particular mechanism of action. Their primary and confirmed modes of action remain centered on membrane disruption and, in some cases, interaction with nucleic acids.
Data Tables
Table 1: Proposed Mechanisms of Membrane Disruption by Brevinin-2 Family Peptides
| Model | Description | Key Feature for Brevinins |
| Barrel-Stave | Peptides insert into the membrane to form a stable, peptide-lined pore. | Suggested as a possible mechanism for the Brevinin family. nih.gov |
| Toroidal Pore | Peptides induce lipids to bend inward, forming a pore lined by both peptides and lipid headgroups. | Considered a variant of the carpet-like model, resulting from high peptide concentration. nih.govresearchgate.net |
| Carpet Model | Peptides accumulate on the membrane surface, causing detergent-like disruption and micellization. | A primary suggested mechanism for Brevinin family peptides. nih.govresearchgate.net |
Table 2: Observed Effects and Intracellular Targets of Brevinin-2 Family Peptides
| Effect/Target | Specific Finding | Peptide Studied | Reference |
| Membrane Permeabilization | Decrease in cellular ATP levels. | Brevinin-2R | nih.gov |
| Membrane Integrity Disruption | Destruction of bacterial cell membrane integrity. | Brevinin-2PN | nih.gov |
| Nucleic Acid Interaction | Hydrolysis of genomic DNA. | Brevinin-2PN | nih.gov |
| Nucleic Acid Interaction | Ability to bind to DNA demonstrated in vitro. | Brevinin-2-related peptide (BR-II) | youtube.com |
Disruption of Essential Metabolic and Enzymatic Pathways
The primary mode of action for many antimicrobial peptides, including those in the Brevinin-2 family, is the physical disruption of the microbial cell membrane. mdpi.com This interaction, however, precipitates a cascade of events that lead to the disruption of essential metabolic and enzymatic pathways, ultimately culminating in cell death. While direct enzymatic inhibition by Brevinin-2-RA6 has not been specifically documented, the consequences of membrane permeabilization strongly suggest an indirect but potent interference with cellular metabolism.
Upon membrane disruption, a key consequence is the dissipation of the transmembrane potential. This loss of membrane integrity can lead to a decrease in cellular ATP levels, as observed with the related peptide Brevinin-2R. nih.gov The compromised membrane is no longer able to maintain the necessary ion gradients for ATP synthesis, effectively crippling the cell's energy production.
Furthermore, the leakage of intracellular contents, a direct result of membrane perforation by Brevinin-2 peptides, leads to the loss of critical ions, metabolites, and even enzymes necessary for various metabolic pathways. nih.govuniprot.org Although some antimicrobial peptides are known to translocate across the bacterial membrane to interact with intracellular targets such as DNA, RNA, or specific enzymes, the predominant mechanism for the Brevinin-2 family is believed to be membrane disruption. nih.gov Therefore, the disruption of metabolic and enzymatic pathways by Brevinin-2-RA6 is likely a secondary but fatal consequence of its primary interaction with the cell membrane.
Structure-Mechanism Relationships
The antimicrobial efficacy of peptides like Brevinin-2-RA6 is intrinsically linked to their physicochemical properties, which are dictated by their amino acid sequence. The interplay between the peptide's structure and its ability to interact with and disrupt microbial membranes is a key area of study.
Correlation between Peptide Amphipathicity, Net Charge, and Membrane Permeabilization Potency
A defining characteristic of many antimicrobial peptides, including the Brevinin-2 family, is their amphipathic nature, meaning they possess both hydrophobic and hydrophilic regions. nih.govresearchgate.netuniprot.org This dual characteristic is crucial for their interaction with the lipid bilayer of bacterial membranes. The peptide's net positive charge facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes, such as phospholipids and teichoic acids. nih.govnih.gov
Once attracted to the membrane surface, the amphipathic structure of the peptide allows its hydrophobic regions to insert into the lipid core of the membrane, while the hydrophilic regions remain associated with the phospholipid head groups and the aqueous environment. This insertion disrupts the normal packing of the lipid bilayer, leading to membrane permeabilization. nih.gov The potency of this permeabilization is directly correlated with the peptide's degree of amphipathicity and its net positive charge. nih.govnih.gov
Studies on analogues of Brevinin-2 peptides have demonstrated that increasing the net positive charge can enhance antimicrobial activity. nih.gov Similarly, optimizing the amphipathicity can lead to more potent membrane disruption. However, there is a delicate balance, as excessive hydrophobicity can lead to non-specific interactions and increased toxicity towards host cells. The specific amino acid sequence of Brevinin-2-RA6 would determine its unique balance of these properties and thus its specific antimicrobial potency and spectrum.
Interactive Data Table: Physicochemical Properties and Antimicrobial Activity of Brevinin-2 Analogues
| Peptide Analogue | Net Charge | Hydrophobicity | Amphipathicity | Antimicrobial Potency | Hemolytic Activity |
| Brevinin-2GUb | +3 | High | Moderate | Modest | Low |
| tB2U-K (analogue) | +4 | Higher | Higher | Increased | Low |
| tB2U-6K (analogue) | +6 | High | High | Drastically Improved | Low |
This table illustrates the general trends observed in structure-activity relationship studies of Brevinin-2 peptides, demonstrating how modifications in net charge and amphipathicity can impact biological activity. Data is generalized from studies on Brevinin-2GUb and its analogues. nih.gov
Immunomodulatory and Host Defense System Interactions
Modulation of Innate Immune Pathways
Brevinin-2 (B1175259) family peptides have been shown to actively engage with and modulate the host's innate immune signaling networks, thereby enhancing its ability to combat pathogens. This has been notably demonstrated in the model organism Caenorhabditis elegans.
Research has established a clear link between certain Brevinin-2 peptides and the activation of the DAF-2/DAF-16 signaling pathway in C. elegans. mdpi.commednexus.org This pathway is a conserved insulin/IGF-1 signaling cascade that plays a critical role in regulating longevity, stress resistance, and immunity. nih.govnih.govcapes.gov.br The DAF-16 protein is a key transcription factor that, when activated, moves into the nucleus to regulate the expression of target genes, including those involved in immune defense. youtube.com
Studies using C. elegans infected with Methicillin-resistant Staphylococcus aureus (MRSA) found that treatment with several Brevinin-2 family peptides, such as Brevinin-2ISb, Brevinin-2, Brevinin-2-OA3, and Brevinin-2TSa, played an active role in the DAF-2/DAF-16 pathway. mdpi.com Specifically, the peptide Brevinin-2ISb was shown to enhance host immunity by activating this signaling cascade, which is considered essential for the immune activation observed in the treated nematodes. mednexus.orgresearchgate.net This activation leads to an improved survival rate for the infected host, demonstrating the peptide's ability to bolster the innate immune response. mdpi.com
A direct consequence of the activation of the DAF-2/DAF-16 pathway by Brevinin-2 peptides is the upregulation of downstream host defense genes. mednexus.org A key example of this is the antimicrobial gene lys-7, a lysozyme-like protein. mdpi.commednexus.org
In MRSA-infected C. elegans, treatment with Brevinin-2 family peptides, including Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa, significantly upregulated both the mRNA and protein expression levels of lys-7. mdpi.comresearchgate.net This effect was observed to be sustained over a period of 24 to 96 hours. mdpi.com The upregulation of lys-7 expression is a clear indicator that these peptides activate innate immunity pathways, enhancing the host's capacity to resist bacterial infection. mdpi.comresearchgate.net For instance, treatment with Brevinin-2ISb resulted in a robust and sustained expression of lys-7, which correlated with a decrease in MRSA-mediated death in the nematodes. mednexus.orgresearchgate.net
Table 1: Effect of Brevinin-2 Family Peptides on lys-7 Gene Expression in C. elegans
| Peptide | Effect on lys-7 Expression | Fold Increase (Protein Level) | Time Point | Reference |
|---|---|---|---|---|
| Brevinin-2-OA3 | Upregulated | Data not specified | 24-96 h | mdpi.com |
| Brevinin-2ISb | Significantly Upregulated | 5.987-fold | 48 h | mdpi.com |
| Brevinin-2TSa | Upregulated | Data not specified | 24-96 h | mdpi.com |
| Brevinin-2 | Upregulated | Data not specified | 24-96 h | mdpi.com |
Anti-Inflammatory Properties
Beyond augmenting antimicrobial defenses, Brevinin-2 peptides also possess potent anti-inflammatory capabilities. They can suppress the production of key inflammatory molecules and inhibit the signaling pathways that drive the inflammatory response.
Several studies have demonstrated the ability of Brevinin-2 family peptides to inhibit the release of pro-inflammatory mediators from immune cells, such as macrophages. A peptide named brevinin-2MP was found to effectively inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), monocyte chemoattractant protein-1 (MCP-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW 264.7 macrophage cells. frontiersin.org Similarly, another related peptide, Brevinin-1BW, significantly reduced the release of TNF-α, IL-1β, and IL-6 in LPS-stimulated cells. nih.gov The peptide Brevinin-2GU has also been reported to significantly reduce the release of TNF from stimulated peripheral blood mononuclear cells. nih.gov This suppression of key inflammatory cytokines is crucial for preventing the excessive inflammation that can lead to tissue damage during an infection. nih.govnih.gov
Table 2: Anti-Inflammatory Activity of Brevinin Family Peptides
| Peptide | Inhibited Mediator | Cell Line | Reference |
|---|---|---|---|
| brevinin-2MP | NO, MCP-1, IL-6, TNF-α | RAW 264.7 | frontiersin.org |
| Brevinin-1BW | TNF-α, IL-1β, IL-6 | RAW 264.7 | nih.gov |
| Brevinin-2GU | TNF | PBM | nih.gov |
The anti-inflammatory effects of Brevinin-2 peptides are mediated through the inhibition of critical intracellular signaling pathways. The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central regulators of the expression of pro-inflammatory genes. nih.govresearchgate.net Research has shown that brevinin-2MP exerts its anti-inflammatory effects by suppressing the activation of MAPK/NF-κB signaling cascades that are induced by LPS. frontiersin.org By blocking the phosphorylation of key proteins in these pathways, such as p38, ERK, JNK, and the p65 subunit of NF-κB, the peptide prevents the transcription of genes for pro-inflammatory cytokines like TNF-α and IL-6. frontiersin.orgnih.gov This mechanism demonstrates that the peptide acts upstream to control the inflammatory response at a molecular level.
Role as Immune Effector Molecules in Host Defense
Collectively, the direct antimicrobial activity and the immunomodulatory functions of Brevinin-2 peptides establish them as potent immune effector molecules. nih.gov As components of the amphibian skin's defense system, these host defense peptides (HDPs) represent a first line of defense against invading microbes. nih.govuniprot.org Their role extends beyond simply killing pathogens; they actively orchestrate the host's innate immune response. nih.gov
By activating specific genetic pathways like DAF-2/DAF-16 to increase the expression of endogenous antimicrobial genes, they amplify the host's defensive capabilities. mdpi.commednexus.org Simultaneously, by suppressing potentially harmful inflammatory responses through the inhibition of the MAPK/NF-κB pathway and cytokine release, they help maintain immune homeostasis and prevent the pathology associated with excessive inflammation. frontiersin.org This dual functionality—enhancing infection-resolving immunity while dampening harmful inflammation—positions Brevinin-2 family peptides as sophisticated effector molecules integral to innate host defense. nih.gov
Structure Activity Relationship Sar and Peptide Engineering Strategies for Brevinin 2 Ra6
Rational Design and Amino Acid Modifications
The targeted substitution of specific amino acids within the Brevinin-2-RA6 sequence is a key strategy to modulate its biological and physicochemical properties. These modifications aim to optimize the peptide's net charge, hydrophobicity, and amphipathicity, which are crucial determinants of its interaction with bacterial and host cell membranes.
Systematic substitutions of amino acids have provided significant insights into the functional roles of different residues in Brevinin-2 (B1175259) peptides.
Cationicity and Activity: Increasing the net positive charge by substituting neutral or acidic amino acids with basic residues like Lysine (B10760008) (Lys) or Arginine (Arg) generally enhances antimicrobial activity. researchgate.net For instance, replacing an Aspartic acid (Asp) at position 4 with a Lysine in a Brevinin-2-related peptide (B2RP) led to a fourfold increase in potency against Escherichia coli and a twofold increase against Staphylococcus aureus and Candida albicans, without a significant change in hemolytic activity. nih.gov In another study on Brevinin-2GUb, increasing the net charge through Lysine substitutions in a truncated analog (tB2U-6K) dramatically improved its activity against bacteria, particularly Gram-negative strains. nih.govnih.govresearchgate.net This enhancement is attributed to the strengthened electrostatic attraction between the cationic peptide and the anionic bacterial membrane. nih.gov
Hydrophobicity and Amphipathicity: The balance between hydrophobicity and charge is delicate. While a certain level of hydrophobicity is necessary for membrane insertion, excessive hydrophobicity often leads to increased hemolytic activity. researchgate.net Substituting Lysine at position 16 with the more hydrophobic Alanine (Ala) or Leucine (Leu) in B2RP increased hemolytic activity approximately fivefold without a corresponding increase in antimicrobial potency. nih.gov Conversely, strategic substitutions can fine-tune this balance. In Brevinin-2GHk, substituting a Proline at position 14 with Alanine, Lysine, or Arginine influenced the peptide's ability to disrupt bacterial versus mammalian cell membranes. nih.gov
Structural Integrity: Certain amino acids are critical for maintaining the peptide's secondary structure, which is often an α-helix essential for its function. The substitution of a key residue with Proline (Pro) , a known helix-breaker, can abolish activity. nih.gov In a study of Brevinin-2GHk, a Proline-for-Alanine substitution at position 14 in a truncated analog prevented it from folding into an α-helical conformation, leading to a loss of antimicrobial efficacy. nih.gov
The following table summarizes the effects of various amino acid substitutions on the activity of Brevinin-2-related peptides.
| Peptide/Analog | Substitution | Effect on Antimicrobial Activity | Effect on Hemolytic Activity | Reference |
| Brevinin-2-related peptide (B2RP) | Asp4 -> Lys | Increased potency against E. coli, S. aureus, C. albicans | Not significantly changed | nih.gov |
| B2RP | Lys16 -> Ala | No increase in potency | Increased ~5-fold | nih.gov |
| B2RP | Lys16 -> Leu | No increase in potency | Increased ~5-fold | nih.gov |
| Brevinin-2GHk (truncated) | Ala14 -> Pro | Loss of activity | - | nih.gov |
| Brevinin-2GUb (truncated) | Multiple substitutions to increase Lys content (tB2U-6K) | Drastically improved, especially against Gram-negative bacteria | Decreased compared to parent peptide | nih.govnih.govresearchgate.net |
The C-terminus of many naturally occurring Brevinin-2 peptides features a "Rana box," a cyclic heptapeptide (B1575542) domain formed by a disulfide bridge. nih.gov However, C-terminal amidation is a common modification in peptide engineering that can significantly impact activity. Amidation neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's net positive charge and its interaction with bacterial membranes. nih.gov While the Rana box was once thought to be essential for activity, the discovery of naturally truncated Brevinin-2 peptides with amidated C-termini has shown this is not always the case. nih.gov Removing the Rana box and adding a C-terminal amide group is a frequent strategy in designing truncated analogs. nih.govresearchgate.net For example, the truncated and amidated analog of Brevinin-2GUb, tB2U, demonstrated antimicrobial activity, indicating that the C-terminal Rana box was not indispensable. nih.govresearchgate.net
Peptide Truncation and Derivatization Approaches
Shortening the peptide chain is a valuable strategy to reduce manufacturing costs and, in some cases, to create more potent and specific antimicrobial agents by isolating the core active region. nih.govnih.gov
Research has consistently shown that the N-terminal region of Brevinin-2 peptides is primarily responsible for their antimicrobial properties. nih.gov Studies on Brevinin-2GUb demonstrated that fragments containing the first 19 amino acids from the N-terminus retained bioactivity. nih.govnih.govresearchgate.net Similarly, for Brevinin-2GHk, truncated N-terminal derivatives were found to have enhanced antimicrobial activity compared to the full-length parent peptide. nih.gov This suggests that the C-terminal portion, including the Rana box, may not be strictly required for killing bacteria and can sometimes be detrimental to activity or specificity. mdpi.com
Truncation is not merely about shortening the peptide but about optimizing the balance of physicochemical properties in the shorter sequence. By removing the C-terminal segment, it is possible to design new peptides with improved therapeutic indices (the ratio of toxic concentration to effective concentration). For instance, N-terminal 25-mer truncates of Brevinin-2GHk showed potent antimicrobial activity with low cytotoxicity. nih.gov The process of truncation often involves screening a series of progressively shorter peptides to identify the minimal sequence that retains or exceeds the desired activity of the parent molecule. The design of truncated Brevinin-2GUb analogs showed that shortening the peptide is a promising optimization strategy. nih.govnih.govresearchgate.net
The table below illustrates the minimum inhibitory concentrations (MIC) of a parent Brevinin-2 peptide and its engineered truncated analogs against various pathogens.
| Peptide | Sequence | MIC (μM) vs. S. aureus | MIC (μM) vs. E. coli | Reference |
| Brevinin-2GUb | GVIIDTLKGAAKTVAAELLRKAHCKLTNSC | 128 | 128 | researchgate.net |
| tB2U-K (truncated, substituted) | GVIIKTLKGAAKTVAAKLL-NH2 | 16 | 32 | researchgate.net |
| tB2U-6K (truncated, substituted) | GVIIKKLKGAAKKVAAKLL-NH2 | 8 | 4 | researchgate.net |
Physicochemical Parameter Optimization
The ultimate goal of the aforementioned strategies is to optimize the key physicochemical parameters that govern the peptide's function. These parameters are interconnected and must be balanced to achieve high potency and low toxicity. researchgate.net
Net Charge: As discussed, a higher net positive charge generally correlates with stronger antimicrobial activity due to enhanced binding to anionic bacterial membranes. nih.gov However, an excessively high charge can also increase hemolytic activity. researchgate.net The optimal charge for Brevinin-2 analogues appears to be in the range of +4 to +6. researchgate.net
Hydrophobicity: This property, often quantified as a hydrophobicity score (), is crucial for the peptide's ability to insert into and disrupt the lipid bilayer of cell membranes. However, a linear relationship between increased hydrophobicity and increased hemolytic activity has been observed in some studies. researchgate.net Therefore, modifications must carefully tune hydrophobicity to maximize bacterial membrane disruption while minimizing lysis of erythrocytes.
Amphipathicity: This refers to the spatial separation of hydrophobic and hydrophilic residues, which allows the peptide to form an amphipathic structure, typically an α-helix, upon interacting with a membrane. nih.gov This structure is critical for inserting into the membrane and forming pores or other disruptive structures. The hydrophobic moment (<µH>) is a measure of this amphipathicity. Optimizing the hydrophobic moment by strategic amino acid placement is a key goal in peptide design to enhance antimicrobial potency. nih.govresearchgate.net
Strategies for Enhancing Net Cationic Charge and Hydrophobicity
The antimicrobial activity of AMPs is significantly influenced by their net positive charge and hydrophobicity, as these properties govern the initial electrostatic attraction to negatively charged bacterial membranes and subsequent membrane insertion. nih.govmdpi.com A delicate balance between these two factors is crucial, as an increase in these parameters does not always lead to better therapeutic potential. nih.govmdpi.comresearchgate.net
Most AMPs possess a net positive charge, which facilitates their selective accumulation on the anionic surfaces of bacterial membranes. nih.govnih.gov Within a certain range, increasing the number of positive charges, typically by substituting neutral or acidic amino acid residues with basic ones like lysine or arginine, can lead to greater antimicrobial activity. nih.gov For instance, in a study on Brevinin-2GUb, analogues were created by substituting amino acids with lysine to increase the cationic charge. The resulting peptide, tB2U-6K, with an increased net charge, demonstrated drastically improved activity against both Gram-negative and Gram-positive bacteria, including clinical isolates, compared to its parent peptide. researchgate.net
Similarly, modifying a Brevinin-2 related peptide (B2RP) by substituting aspartic acid at position 4 with lysine (Asp4→Lys) increased the net cationicity without altering amphipathicity. This single substitution resulted in a fourfold increase in potency against Escherichia coli and a twofold increase against Staphylococcus aureus and Candida albicans, with no significant change in hemolytic activity. nih.gov
The following table summarizes the effects of specific amino acid substitutions on the activity of a Brevinin-2 related peptide (B2RP).
| Peptide Analogue | Substitution | Change in Properties | Antimicrobial Potency (vs. E. coli) | Hemolytic Activity |
| [Lys4]B2RP | Asp(4)→Lys | Increased cationicity | 4x increase | Not significantly changed |
| [Leu16]B2RP | Lys(16)→Leu | Increased hydrophobicity & amphipathicity | No increase | ~5x increase |
| [Ala16]B2RP | Lys(16)→Ala | Increased hydrophobicity & amphipathicity | No increase | ~5x increase |
| [Lys18]B2RP | Leu(18)→Lys | Increased cationicity & amphipathicity | Decrease | Decrease |
Data sourced from research on Brevinin-2 related peptide (B2RP). nih.gov
Modulating Alpha-Helical Content for Improved Efficacy
The ability of many Brevinin-2 peptides to adopt an amphipathic alpha-helical conformation is critical for their mechanism of action. researchgate.net This secondary structure positions hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, facilitating interaction with and disruption of the lipid bilayer of bacterial membranes. The alpha-helical structure is considered necessary for the penetrating activity of these peptides. researchgate.net
Peptide engineering efforts have demonstrated that modifications affecting the stability and propensity of the alpha-helix directly impact biological activity. For example, circular dichroism (CD) analysis of a Proline¹⁴ substituted analogue of a Brevinin-2 derivative (BR2GK) revealed that it did not fold into a helical conformation, which correlated with a significant loss of antimicrobial activity and cytotoxicity. researchgate.net This indicates that specific positions within the peptide sequence are crucial for maintaining the helical structure required for function. researchgate.net
The helicity of a peptide is not just a binary switch for activity but plays a crucial role in its specificity. nih.gov A pre-ordered helical structure is not always indicative of better bioactivity. nih.gov The flexibility to transition into an alpha-helical state upon interacting with the membrane environment can be more important. nih.gov Strategies that modulate helicity, such as C-terminal amidation, can promote the formation of more stable alpha-helical structures, leading to deeper insertion into the lipid membrane. nih.gov Studies have shown that truncated Brevinin peptides maintain an alpha-helical conformation, which is essential for their ability to penetrate and disrupt target membranes. researchgate.net The balance of amino acids that favor or break helical structures is therefore a key consideration in the design of new Brevinin-2 analogues.
Novel Peptide Design Techniques
To overcome limitations such as proteolytic instability and to enhance biological activity, novel peptide design techniques are being explored. These include the synthesis of peptides containing non-native amino acids or constrained structures.
Synthesis of Diastereomers and Cyclic Analogues for Enhanced Stability and Activity
One effective strategy to improve peptide stability is the substitution of naturally occurring L-amino acids with their D-amino acid counterparts to create diastereomers. mdpi.com Since proteases in biological systems are stereospecific and primarily recognize L-amino acids, the introduction of D-amino acids can render the peptide resistant to enzymatic degradation. mdpi.com This modification can also modulate the peptide's helical structure and biological activity. nih.gov
A notable example involved a dual-modification strategy on the Brevinin-2OS (B2OS) peptide. mdpi.comscilit.com First, the C-terminal "Rana box" was removed to create a truncated analogue, B2OS(1-22)-NH₂. researchgate.netmdpi.com Subsequently, the L-leucine at position 2 was replaced with a D-leucine, yielding the diastereomer [D-Leu²]B2OS(1-22)-NH₂. mdpi.comscilit.com This engineered peptide showed a more than ten-fold improvement in its hemolytic (HC₅₀) value, indicating significantly reduced toxicity. researchgate.netscilit.com Furthermore, it demonstrated faster bactericidal kinetics and enhanced membrane permeabilization, leading to a more than 22-fold improvement in its therapeutic index against Gram-positive bacteria. mdpi.comscilit.com
The following table presents the antimicrobial activity of Brevinin-2OS (B2OS) and its engineered analogues.
| Peptide | MIC (μM) vs. S. aureus | MIC (μM) vs. MRSA | MIC (μM) vs. E. faecalis |
| B2OS (Parent Peptide) | 16 | 16 | 32 |
| B2OS(1-22)-NH₂ (Truncated) | 4 | 4 | 16 |
| [D-Leu²]B2OS(1-22)-NH₂ (Diastereomer) | 4 | 4 | 8 |
MIC (Minimal Inhibitory Concentration) values indicate the lowest concentration of peptide that inhibits visible growth of bacteria. Data sourced from research on Brevinin-2OS. mdpi.com
Cyclization is another powerful technique used to enhance peptide stability and activity. mdpi.com By creating a covalent bond between the N- and C-termini or between amino acid side chains, the conformational freedom of the peptide is reduced. This pre-organization into a bioactive conformation can improve target affinity and resistance to proteases. mdpi.comnih.gov Studies on other antimicrobial peptoids have shown that cyclization generally enhances antimicrobial activity compared to linear counterparts, with a correlation between larger macrocycle size and higher potency. mdpi.com While specific examples for Brevinin-2-RA6 are less documented, the principles of using on-resin cyclization with reagents like iodine to efficiently produce cyclic monomers demonstrate the feasibility of this approach for generating novel, stable AMP analogues. nih.gov
Preclinical Research Models and Methodologies Utilizing Brevinin 2 Ra6
In Vivo Non-Mammalian Models for Infection and Host Response Studies
The nematode Caenorhabditis elegans serves as a valuable in vivo model for evaluating the antimicrobial efficacy of compounds against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Researchers establish infection models by exposing C. elegans to MRSA, which leads to a significant reduction in the nematode's survival rate. mdpi.com This whole-animal screening approach allows for the assessment of a compound's ability to combat infection within a living organism. nih.gov
In this context, peptides from the Brevinin-2 (B1175259) family, to which Brevinin-2-RA6 belongs, have been a key focus. mdpi.com Studies have utilized MRSA-infected C. elegans to screen for potent anti-infective peptides. mdpi.comresearchgate.net The primary endpoint in these assays is the survival of the infected nematodes following treatment with the test peptide. For instance, Brevinin-2ISb, a related peptide, was shown to protect C. elegans from MRSA infection in a liquid-based screening assay. biomedres.us This model provides a robust platform for identifying antimicrobial peptides that can prolong the lifespan of an infected host. mdpi.comnih.gov
A critical aspect of preclinical research using C. elegans is the detailed assessment of host survival and the modulation of the innate immune system. Treatment with peptides from the Brevinin-2 family has been shown to significantly improve the survival rates of MRSA-infected worms. In one study, while untreated infected nematodes had a survival rate of about 20% after 72 hours, treatment with effective Brevinin-2 peptides increased the survival rate to over 60%. mdpi.com Specifically, the related peptide Brevinin-2ISb protected up to 74.5% of worms from the lethal effects of MRSA infection. mednexus.org
Beyond enhancing survival, these peptides also appear to stimulate the host's own defense mechanisms. The innate immune system of C. elegans involves specific signaling pathways, such as the DAF-2/DAF-16 pathway, and the expression of various immune-related genes. mdpi.commednexus.org Quantitative real-time PCR (qRT-PCR) is employed to measure the expression levels of these genes upon infection and treatment.
Research has indicated that Brevinin-2 family peptides can upregulate the expression of key innate immune genes. For example, the expression of lys-7 (a lysozyme-like protein) and spp-1 (a saponin-like protein) was notably induced by Brevinin-2ISb treatment in both uninfected and MRSA-infected C. elegans. mednexus.org Another study reported that Brevinin-2ISb induced the expression of a wide array of innate immune genes, including hsf-1, irg-1, C29F3.7, and abf-1, by more than 5 to 25.5-fold. biomedres.us This suggests that the therapeutic effect of these peptides is twofold: they exhibit direct antimicrobial activity and also enhance the host's innate immune response to clear the infection. biomedres.usmednexus.org
Table 1: Effect of Brevinin-2 Family Peptides on C. elegans Survival and Immune Gene Expression
| Research Finding | Model Organism/System | Key Results | Reference |
| Survival Rate | MRSA-infected C. elegans | Untreated worms showed ~20% survival at 72h; treatment with Brevinin-2 peptides increased survival to >60%. | mdpi.com |
| Survival Rate | MRSA-infected C. elegans | Brevinin-2ISb treatment resulted in up to 74.5% survival at 96h, whereas all untreated worms died. | mednexus.org |
| Gene Expression | MRSA-infected C. elegans | Brevinin-2ISb induced the expression of immune genes lys-7 and spp-1. | mednexus.org |
| Gene Expression | C. elegans | Brevinin-2ISb upregulated a broad range of innate immune genes, including hsf-1 and abf-1, by 5 to 25.5-fold. | biomedres.us |
| Immune Pathway | C. elegans | Brevinin-2 family peptides played an active role in the DAF-2/DAF-16 innate immune pathway. | mdpi.com |
In Vivo Mammalian Models for Anti-Inflammatory Research (e.g., Carrageenan-Induced Edema Models)
To investigate the anti-inflammatory properties of peptides like Brevinin-2-RA6, researchers often turn to in vivo mammalian models. A standard and widely used model is the carrageenan-induced paw edema test in rodents, such as mice or rats. researchgate.netnih.govnih.gov This model is designed to induce acute inflammation. nih.govphytopharmajournal.com
The methodology involves injecting a small amount of carrageenan, a sulfated polysaccharide, into the sub-plantar tissue of the animal's hind paw. nih.govphytopharmajournal.com This injection triggers a localized inflammatory response characterized by swelling (edema), which can be quantitatively measured over several hours using a plethysmometer. nih.govnih.gov The test compound is typically administered prior to the carrageenan injection, and its anti-inflammatory activity is determined by its ability to reduce the volume of paw swelling compared to a control group that receives only carrageenan. nih.govnih.gov
While direct studies on Brevinin-2-RA6 in this specific model are not detailed in the provided results, research on other brevinin peptides demonstrates the utility of this model. For example, Brevinin-2MP and Brevinin-1FL significantly alleviated the acute inflammatory response in carrageenan-induced mouse paw edema. nih.govfrontiersin.org The mechanism often involves the modulation of pro-inflammatory mediators. The inflammatory response induced by carrageenan is biphasic, involving the release of histamine (B1213489) and serotonin (B10506) in the first phase, followed by prostaglandins (B1171923) and other mediators in the second phase. phytopharmajournal.com Studies on related peptides show they can reduce the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as the activity of myeloperoxidase (MPO), an indicator of neutrophil infiltration into the inflamed tissue. nih.govresearchgate.net This model is crucial for demonstrating the in vivo anti-inflammatory potential of peptides from the brevinin family. nih.govnih.gov
Q & A
Q. What experimental approaches are used to determine the antimicrobial spectrum of Brevinin-2-RA6?
- Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) to measure minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include fungal strains (e.g., C. albicans) for broad-spectrum analysis. Time-kill kinetics and live/dead staining (e.g., SYTOX Green) validate bactericidal vs. bacteriostatic effects .
- Data Consideration : Cross-reference results with structural analogs (e.g., Brevinin-2R) to identify conserved activity motifs, such as the "Rana box" disulfide bridge .
Q. How do researchers assess the structure-activity relationships (SAR) of Brevinin-2-RA6?
- Methodological Answer : Employ alanine-scanning mutagenesis to identify critical residues for antimicrobial activity. Circular dichroism (CD) spectroscopy and NMR (e.g., PDB: 2K6O) reveal α-helical or β-sheet conformations in membrane-mimetic environments . Compare hemolytic activity (via hemolysis assays) to optimize therapeutic indices .
Q. What in vitro assays are standard for evaluating Brevinin-2-RA6's cytotoxicity?
- Methodological Answer : Use mammalian cell lines (e.g., HEK-293, red blood cells) for cytotoxicity screening. MTT assays quantify metabolic inhibition, while lactate dehydrogenase (LDH) release measures membrane disruption. Normalize cytotoxicity to MIC values to calculate selectivity ratios .
Advanced Research Questions
Q. What strategies are effective in overcoming bacterial resistance to Brevinin-2-RA6?
- Methodological Answer : Investigate bacterial membrane modifications (e.g., lipid A phosphorylation) via transcriptomic analysis of resistant strains. Combinatorial therapy with conventional antibiotics (e.g., β-lactams) enhances synergy; checkerboard assays determine fractional inhibitory concentration indices (FICIs) .
- Data Contradiction : Some studies report AMP resistance via efflux pumps (e.g., MDR transporters), while others highlight membrane rigidity as the primary barrier. Validate mechanisms using fluorescent dye leakage assays .
Q. How can computational models aid in optimizing Brevinin-2-RA6's therapeutic index?
- Methodological Answer : Apply machine learning (e.g., DeepAMP, AMPlify) to predict sequence-activity relationships. Molecular dynamics simulations (e.g., GROMACS) model peptide-lipid bilayer interactions, identifying residues for hydrophobic or electrostatic tuning . Validate predictions via peptide libraries and high-throughput screening .
Q. What are the challenges in translating Brevinin-2-RA6 to in vivo efficacy studies?
- Methodological Answer : Address proteolytic degradation by testing stability in serum (e.g., 50% fetal bovine serum, 24h). Use murine infection models (e.g., subcutaneous abscess) with bioluminescent pathogens for real-time efficacy monitoring. Optimize delivery via nanoparticle encapsulation (e.g., PLGA) to enhance bioavailability .
Q. How does Brevinin-2-RA6's anticancer activity influence its antimicrobial application?
- Methodological Answer : Screen anticancer activity using MTT assays on cancer cell lines (e.g., MCF-7, A549) and compare membrane selectivity via phosphatidylserine-binding assays. Dual-functionality studies require balancing cationic charge (antimicrobial) and apoptotic induction (anticancer), often through sequence truncation or cyclization .
Contradictions and Knowledge Gaps
- Membrane Targeting vs. Intracellular Mechanisms : While emphasizes membrane disruption, suggests intracellular targets (e.g., DNA binding) for some AMPs. Resolve via subcellular localization studies (e.g., immunofluorescence) .
- Therapeutic Index Optimization : Brevinin-2-RA6's anticancer activity () may complicate antimicrobial dosing. Dose-response curves in co-culture models (pathogens + host cells) are critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
